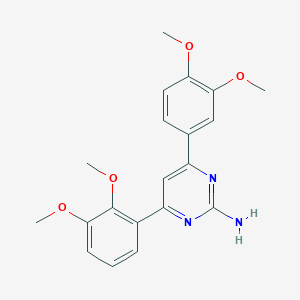
4-(3,4-Dimethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-Dimethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine, or 4-DFPP, is a synthetic compound with a wide range of applications in scientific research. It is a member of the pyrimidine family and is known to have anti-inflammatory and anti-angiogenic properties. This compound has been studied extensively for its potential use in the treatment of various diseases, such as cancer, arthritis, and cardiovascular diseases.
Mécanisme D'action
The exact mechanism of action of 4-DFPP is still not fully understood. However, it is believed that the compound acts by inhibiting the activity of specific enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Inhibition of these enzymes is thought to reduce inflammation and angiogenesis, thus providing potential therapeutic benefits.
Biochemical and Physiological Effects
4-DFPP has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to reduce inflammation and angiogenesis, as well as to reduce the levels of certain inflammatory markers, such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). In addition, 4-DFPP has been shown to reduce the levels of certain proteins involved in the regulation of cell growth and proliferation, such as c-Myc and cyclin D1.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-DFPP in lab experiments is its low toxicity. The compound has been shown to be non-toxic in animal models, and is therefore considered safe for use in scientific research. However, the compound is not commercially available and must be synthesized in the laboratory. In addition, the compound is relatively unstable and must be stored carefully.
Orientations Futures
There are several potential future directions for the use of 4-DFPP in scientific research. One possible direction is the study of its potential as an anti-cancer agent. In addition, further research could be conducted to explore the compound’s potential for use in the treatment of neurological diseases, such as Alzheimer’s and Parkinson’s. It could also be studied for its potential use in the development of new drugs to treat cardiovascular diseases. Finally, further research could be conducted to explore the compound’s potential for use in the treatment of inflammatory diseases, such as arthritis.
Méthodes De Synthèse
The synthesis of 4-DFPP is accomplished by a two-step process. First, a reaction between 3,4-dimethoxybenzaldehyde and furan-2-ylpyrimidine is carried out in the presence of an acid catalyst. The reaction results in the formation of 4-(3,4-dimethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine. The second step involves the purification of the product using chromatographic techniques.
Applications De Recherche Scientifique
4-DFPP has been studied extensively for its potential use in the treatment of various diseases. Its anti-inflammatory and anti-angiogenic properties make it a promising candidate for the treatment of cancer, arthritis, and cardiovascular diseases. It has also been studied for its potential use in the treatment of neurological diseases, such as Alzheimer’s and Parkinson’s. In addition, 4-DFPP has been studied for its potential use as an antioxidant and for its ability to protect cells from oxidative stress.
Propriétés
IUPAC Name |
4-(3,4-dimethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-20-14-6-5-10(8-15(14)21-2)11-9-12(19-16(17)18-11)13-4-3-7-22-13/h3-9H,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUGPHSZWOHFBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-chlorophenyl-[3-(trifluoromethyl)phenoxy]acetate, 98%](/img/structure/B6347950.png)




![4-(4-Chlorophenyl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B6347981.png)





